4-(4-Fluorophenyl)-1,3-dithiol-2-one
Description
4-(4-Fluorophenyl)-1,3-dithiol-2-one is a heterocyclic compound featuring a five-membered dithiol-2-one core (comprising two sulfur atoms and a ketone group) substituted with a 4-fluorophenyl moiety. Its molecular formula is C₉H₅FOS₂, with a molecular weight of 212.26 g/mol. The fluorophenyl group enhances lipophilicity and electronic properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-dithiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FOS2/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFUUGMVXVDEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dithiocarbamate Precursors
The cyclization of dithiocarbamate derivatives represents a robust approach to constructing the 1,3-dithiol-2-one scaffold. In a study by , iodine-substituted 3-dithiocarbamic flavonoids were synthesized via nucleophilic substitution of brominated ketones with N,N-diethyldithiocarbamate anions. While the target compound in differs, the methodology can be adapted for 4-(4-fluorophenyl)-1,3-dithiol-2-one by substituting 2-bromo-1-(4-fluorophenyl)ethan-1-one as the starting material.
The reaction proceeds in acetone under reflux, yielding the intermediate phenacyl carbodithioate. Subsequent cyclization employs a 1:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid at 40°C . This step facilitates the formation of the dithiolone ring via intramolecular dehydration. Nuclear magnetic resonance (NMR) spectroscopy confirms successful cyclization, with characteristic shifts for the thiocarbonyl carbon (~192 ppm in NMR) and aryl protons .
Key Considerations :
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The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the ketone, promoting nucleophilic attack by the dithiocarbamate group.
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Acidic cyclization conditions must be carefully controlled to prevent decomposition of the fluorophenyl moiety.
Wittig-Horner Reaction with Fluorophenyl Components
The Wittig-Horner reaction, widely used in olefin synthesis, can be modified to incorporate sulfur atoms for dithiolone formation. A patent detailing the preparation of 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene demonstrates the utility of phosphonate intermediates in aryl-functionalized systems. For this compound, this approach involves:
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Synthesis of Phosphonate Precursor :
Reacting 4-fluorophenylacetyl chloride with trialkyl phosphite (e.g., trimethyl or triethyl phosphite) under reflux yields the corresponding phosphonate ester. For example, 4-fluorophenylacetyl phosphonate is obtained in >95% yield at 170–180°C . -
Reaction with Dithiol precursors :
The phosphonate ester reacts with 1,2-ethanedithiol in the presence of a strong base (e.g., potassium hydroxide) and a polar aprotic solvent (e.g., DMF). This step induces a tandem Wittig-Horner reaction and cyclization, forming the dithiolone ring .
Advantages :
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The use of cost-effective trialkyl phosphites instead of triphenylphosphine reduces environmental impact .
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Catalysts like DMF or DMSO accelerate the reaction, achieving completion within 12 hours at 20–30°C .
Nucleophilic Substitution Approaches
Nucleophilic displacement of halogenated intermediates with sulfur nucleophiles offers a modular route to this compound. A study on JNK inhibitors employed similar tactics to synthesize thiadiazole and triazole derivatives. Adapting this methodology:
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Synthesis of 2-Chloro-1-(4-fluorophenyl)ethan-1-one :
Chlorination of 4-fluoroacetophenone using sulfuryl chloride (SOCl) provides the α-chlorinated ketone. -
Double Thiolation :
Treating the chlorinated ketone with sodium sulfide (NaS) in ethanol under reflux introduces two thiol groups. Subsequent oxidation with iodine (I) in dichloromethane cyclizes the intermediate into the dithiolone ring .
Optimization Insights :
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Excess NaS (2.5 equiv) ensures complete displacement of chlorine atoms.
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Oxidizing agents like hydrogen peroxide (HO) or iodine can be used, but iodine minimizes over-oxidation side reactions .
Comparative Analysis of Synthetic Methods
Key Observations :
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The Wittig-Horner method achieves the highest yields and purity, making it suitable for industrial-scale production .
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Cyclization routes require stringent acid control but are advantageous for lab-scale syntheses .
Recent Advances and Optimizations
Recent efforts focus on solvent-free and catalytic methodologies. For instance, microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields >80% . Additionally, green chemistry principles advocate using ionic liquids (e.g., [BMIM]BF) as recyclable solvents for thiolation steps, minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol-2-one moiety to dithiolanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Halogenated derivatives of the fluorophenyl ring.
Scientific Research Applications
4-(4-Fluorophenyl)-1,3-dithiol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,3-dithiol-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved may include disruption of cellular processes or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Differences
Heterocyclic Core: The dithiol-2-one core (C₉H₅FOS₂) is distinct from thiazole (e.g., [4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiourea ), thiadiazole (e.g., ), and azetidin-2-one (e.g., Ezetimibe ). The sulfur atoms in dithiol-2-one may confer unique redox properties or metal-binding capabilities compared to nitrogen-dominated heterocycles. Thiazolidinones (e.g., ) and benzimidazolones (e.g., Benperidol ) exhibit greater aromaticity and metabolic stability due to fused ring systems.
Electronic Effects: The electron-withdrawing fluorine in the 4-fluorophenyl group enhances electrophilicity across all compounds. However, substituents like nitro ( ) or methoxy ( ) groups further modulate reactivity.
Biological Activity: Antimicrobial Potential: Thiourea derivatives (e.g., ) leverage hydrogen bonding for target engagement, whereas dithiol-2-one’s sulfur atoms may interact with cysteine residues in enzymes. Central Nervous System (CNS) Drugs: Benperidol’s piperidine and benzimidazolone moieties enable dopamine receptor binding , a mechanism absent in dithiol-2-one. Metabolic Targets: Ezetimibe’s azetidin-2-one ring inhibits intestinal cholesterol transporters , while dithiol-2-one’s smaller ring size may favor different pharmacokinetics.
Physicochemical Properties
- Solubility : Thiourea ( ) and hydroxy-containing compounds (e.g., Ezetimibe ) exhibit higher polarity than dithiol-2-one, which may limit aqueous solubility but enhance membrane permeability.
- Thermal Stability: Thiadiazole and thiazolidinone derivatives ( ) show higher melting points due to rigid, fused-ring systems, whereas dithiol-2-one’s smaller core may reduce thermal stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 4-(4-Fluorophenyl)-1,3-dithiol-2-one, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via cyclization reactions involving fluorophenyl precursors and sulfur-containing reagents. For example, microwave-assisted synthesis (433 K, DMF solvent) has been used to improve yield and reduce reaction time . Key parameters include temperature control (e.g., 433 K for 10 minutes), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants (e.g., urea as a cyclization agent). Optimization requires monitoring via TLC or HPLC to track intermediate formation.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm aromatic and dithiolane ring proton environments. For example, fluorophenyl protons typically resonate at δ 7.2–7.8 ppm .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 35.72° between fluorophenyl and heterocyclic moieties) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 212.03).
Purity is assessed via HPLC (>98%) or melting point analysis .
Q. What are the common chemical reactions involving the dithiol-2-one moiety, and how do fluorophenyl substituents influence reactivity?
- Answer : The dithiol-2-one ring undergoes nucleophilic attacks (e.g., alkylation or acylation) at the sulfur atoms. The electron-withdrawing fluorophenyl group enhances electrophilicity of the dithiolane ring, facilitating reactions with amines or thiols. For instance, coupling with pyridine derivatives via Suzuki-Miyaura reactions has been reported .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Answer :
- Docking Studies : Molecular docking with targets like p38αMAP kinase (PDB ID: 1A9W) evaluates binding affinity. The fluorophenyl group often occupies hydrophobic pockets .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with antimicrobial activity .
- DFT Calculations : Predicts reactive sites (e.g., sulfur atoms) for functionalization .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Answer : Cross-validation is essential:
- Dynamic Effects in NMR : Conformational flexibility (e.g., ring puckering) may cause splitting not observed in X-ray static structures.
- Crystallographic Refinement : Software like SHELXL refines hydrogen bonding patterns (e.g., N–H···N interactions at 1.99 Å) .
- Tautomeric Forms : Verify via IR spectroscopy (C=O/C–S stretches) .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Answer :
- Crystal Twinning : Common due to fluorophenyl π-stacking. Use SHELXD for twin detection and refinement .
- Hydrogen Bonding : Slow evaporation (methanol/water) promotes H-bond networks (e.g., amino-pyridine interactions) .
- ORTEP Visualization : Renders thermal ellipsoids to assess disorder .
Q. What mechanistic pathways explain the compound’s biological activity (e.g., antimicrobial or kinase inhibition)?
- Answer :
- Enzyme Inhibition : The dithiol-2-one ring chelates metal ions in bacterial enzymes (e.g., β-lactamase) .
- Kinase Binding : Fluorophenyl groups interact with ATP-binding pockets in kinases (e.g., p38αMAP) via hydrophobic and halogen bonding .
- ROS Generation : Thiol-mediated redox cycling induces oxidative stress in cancer cells .
Methodological Tables
Table 1 : Key Synthetic Parameters for Microwave-Assisted Synthesis
| Parameter | Value/Detail |
|---|---|
| Temperature | 433 K |
| Solvent | DMF |
| Reaction Time | 10 minutes |
| Yield | 81% |
| Key Reagent | Urea |
Table 2 : X-ray Crystallographic Data
| Parameter | Value |
|---|---|
| Dihedral Angle | 35.72° (fluorophenyl-heterocycle) |
| H-bond Length | 1.99 Å (N–H···N) |
| Space Group | P2/c |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
